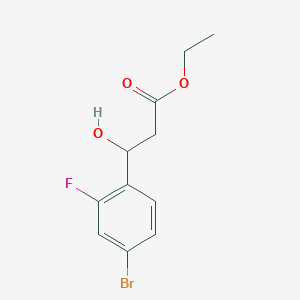

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate

Description

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a substituted aromatic ring with bromo and fluoro groups at the 4- and 2-positions, respectively. This compound belongs to a class of chiral intermediates widely used in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents. The presence of both halogen substituents and a hydroxyl group on the propanoate backbone enhances its reactivity in stereoselective transformations, such as kinetic resolutions and derivatization via chiral auxiliaries (e.g., Mosher’s esters) .

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3 |

InChI Key |

FCCMSKRLSRBAGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)Br)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the nucleophilic addition of ethyl bromo- or fluoro-substituted phenyl derivatives to ethyl glyoxylate or related α-keto esters, followed by selective halogenation and hydroxylation steps. The key challenge is the regioselective introduction of bromine and fluorine substituents on the aromatic ring and the formation of the hydroxypropanoate side chain with high stereochemical control.

Stepwise Synthesis Overview

Based on patent literature and peer-reviewed synthetic protocols, the preparation typically proceeds through the following steps:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of ethyl 3-(4-bromo-2-fluorophenyl)-2,2-difluoro-3-hydroxypropanoate | Reaction of 4-bromo-2-fluorobenzaldehyde or derivative with ethyl bromodifluoroacetate in THF at 70 °C | Zinc activation may be used to facilitate coupling; THF solvent preferred |

| 2 | Oxidation to ethyl 3-(4-bromo-2-fluorophenyl)-2,2-difluoro-3-oxopropanoate | Oxidizing agents such as tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in dichloromethane | Mild conditions preserve halogen substituents |

| 3 | Selective defluorination or further halogenation to yield this compound | Use of bases such as potassium carbonate or cesium carbonate in solvents like tetrahydrofuran or methanol mixtures at 20–40 °C | Reaction temperature and solvent choice critical for selectivity |

Detailed Reaction Conditions and Reagents

Halogenation Agents: Bromination of aromatic rings can be achieved using N-bromosuccinimide (NBS), bromotrichloromethane, or bromine equivalents such as 1,3-dibromo-5,5-dimethylhydantoin. These reagents allow selective bromination under mild conditions to avoid overbromination or side reactions.

Bases: Inorganic bases like sodium acetate, potassium acetate, potassium carbonate, or cesium carbonate are employed to facilitate nucleophilic substitution and deprotonation steps. Cesium carbonate is particularly effective in promoting clean reactions with high yields.

Solvents: Tetrahydrofuran (THF) and its derivatives (2-methyltetrahydrofuran) are commonly used due to their ability to dissolve both organic and inorganic reagents and their stability under reaction conditions. Methanol is sometimes mixed with THF to improve solubility and reaction kinetics.

Oxidizing Agents: Oxidation steps utilize reagents such as TPAP/NMO, ruthenium(III) chloride with sodium bromate, manganese dioxide, or dimethyl sulfoxide/oxalyl chloride systems. The choice depends on the desired oxidation state and sensitivity of the substrate.

Representative Synthetic Procedure Extracted from Literature

A typical synthetic route begins with the preparation of the 4-bromo-2-fluorobenzaldehyde intermediate, which is then reacted with ethyl bromodifluoroacetate in the presence of activated zinc in THF at 70 °C. The reaction mixture is subsequently worked up by extraction and purified by column chromatography to isolate the ethyl 3-(4-bromo-2-fluorophenyl)-2,2-difluoro-3-hydroxypropanoate intermediate.

Subsequent oxidation using TPAP/NMO in dichloromethane converts the hydroxy intermediate to the corresponding oxopropanoate. Finally, treatment with potassium carbonate in a THF/methanol mixture at ambient temperature facilitates the selective removal of fluorines or rearrangement to yield this compound.

Analysis of Preparation Methods

Yield and Purity Considerations

- The use of activated zinc and controlled temperature (around 70 °C) in the initial coupling step yields high conversion rates with minimal side products.

- Oxidation with TPAP/NMO is favored for its mildness and high selectivity, preserving the halogen substituents and minimizing overoxidation.

- The choice of base and solvent strongly influences the purity of the final product; cesium carbonate in THF provides clean conversion with high yields and ease of purification.

Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 20–40 °C (for base-mediated step), 70 °C (for coupling) | Controls reaction rate and selectivity |

| Solvent | THF, 2-methyltetrahydrofuran, dichloromethane | Solubility and stabilization of intermediates |

| Base | Potassium carbonate, cesium carbonate | Promotes deprotonation and substitution |

| Oxidant | TPAP/NMO, RuCl3/NaBrO3 | Selective oxidation without halogen loss |

Summary Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2-fluorobenzaldehyde | Ethyl bromodifluoroacetate, activated Zn | THF, 70 °C, 15 min | Ethyl 3-(4-bromo-2-fluorophenyl)-2,2-difluoro-3-hydroxypropanoate | High (not specified) | Zinc activation crucial |

| 2 | Above intermediate | TPAP, NMO | Dichloromethane, rt | Ethyl 3-(4-bromo-2-fluorophenyl)-2,2-difluoro-3-oxopropanoate | Moderate to high | Mild oxidation |

| 3 | Oxopropanoate | K2CO3 or Cs2CO3 | THF/MeOH, 20–40 °C | This compound | High | Selective defluorination |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanol.

Substitution: Ethyl 3-(4-iodo-2-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

The following analysis compares Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate with structurally related β-hydroxy esters, focusing on substituent effects, spectroscopic properties, and synthetic utility.

Structural and Substituent Variations

Table 1 highlights key structural differences among analogs:

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| This compound | 4-Bromo, 2-fluoro | C₁₁H₁₂BrFO₃ | 291.11 | 2755723-26-1 |

| Ethyl 3-(3-bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate | 3-Bromo, 6-chloro, 2-fluoro | C₁₁H₁₁BrClFO₃ | 340.56 | 2755723-70-5 |

| Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate | 3-Bromo, 4-methyl | C₁₂H₁₅BrO₃ | 287.15 | 1599986-46-5 |

| Ethyl 2-bromo-3-(4-trifluoromethoxyphenyl)-3-oxo-propanoate | 4-Trifluoromethoxy, 2-bromo, 3-oxo | C₁₂H₁₀BrF₃O₄ | 355.10 | N/A |

| Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e | 4-Nitro | C₁₁H₁₃NO₅ | 239.22 | N/A |

Key Observations :

- Halogen positioning significantly influences molecular weight and steric bulk. For example, the trifluoromethoxy group in the 4-position increases molecular weight by ~64 g/mol compared to the parent compound .

- Electron-withdrawing groups (e.g., nitro in (S)-2e) enhance hydrogen-bonding capacity, affecting solubility and crystallization behavior .

Spectroscopic Properties

NMR Analysis

- ¹H-NMR: Methoxy protons in Mosher’s esters of chiral β-hydroxy esters exhibit shielding effects. For Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e, methoxy signals appear at 3.43 ppm, compared to 3.49 ppm for Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i. This reflects electronic differences between nitro and chloro substituents .

- ¹⁹F-NMR: Fluorine signals in (S)-configured Mosher’s esters appear deshielded. For this compound analogs, ¹⁹F shifts range from −71.29 to −71.49 ppm, consistent with CF₃ and aromatic ring opposition .

Optical Rotation

- Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e and (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (S)-2i show distinct optical rotations due to substituent polarizability, though specific values are unreported in the literature .

Biological Activity

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of halogen substituents, specifically bromine and fluorine, enhances its biological activity, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrF O₃, with a molecular weight of approximately 291.12 g/mol. The compound features a hydroxypropanoate group attached to a phenyl ring that is substituted with bromine and fluorine atoms. These halogen atoms significantly influence the compound's reactivity and biological properties.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₂BrF O₃ |

| Molecular Weight | 291.12 g/mol |

| Functional Groups | Hydroxypropanoate, aromatic |

| Halogen Substituents | Bromine (Br), Fluorine (F) |

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antiviral agent. Its structure suggests potential utility in the development of medications targeting viral infections.

The halogen substituents in this compound enhance its lipophilicity and alter its binding affinity to biological targets, which may lead to increased efficacy against various viruses. Preliminary studies suggest that compounds with similar structures can interact with viral proteins, potentially inhibiting viral replication.

Case Studies and Research Findings

- Antiviral Activity : Studies have shown that compounds structurally similar to this compound exhibit significant activity against respiratory syncytial virus (RSV) and other viral pathogens. The presence of bromine and fluorine enhances their interaction with viral proteins, which may inhibit replication .

- Enzyme Interaction : The compound has been investigated as a biochemical probe for studying enzyme-substrate interactions. Its unique structure allows it to modulate the activity of specific enzymes, which is crucial for drug design .

- Structure-Activity Relationship (SAR) : Ongoing research focuses on elucidating the specific interactions at the molecular level through receptor binding assays and SAR studies. These investigations aim to clarify how the positioning of halogen atoms affects pharmacokinetics and receptor interactions .

Comparative Biological Activity

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate | C₁₁H₁₂BrF O₃ | Antiviral properties |

| Ethyl 4-bromo-2-fluorobenzoate | C₉H₈BrF O₂ | Antimicrobial activity |

| Ethyl 4-bromophenylacetate | C₉H₉BrO₂ | Anti-inflammatory properties |

Synthesis Methods

Various synthetic pathways have been developed for producing this compound, emphasizing efficiency and yield:

- Direct Halogenation : Utilizing standard halogenation techniques to introduce bromine and fluorine onto the phenolic ring.

- Esterification Reactions : Employing acid-catalyzed reactions to form the ester linkage with the hydroxypropanoate group.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves halogenated phenyl precursors and esterification. Key steps include:

- Bromo-fluoro substitution on the phenyl ring under controlled temperature (60–80°C) and inert atmosphere (argon/nitrogen) to prevent side reactions .

- Esterification using ethyl acetoacetate derivatives with catalytic acids (e.g., H₂SO₄) or coupling agents (e.g., DCC) .

- Optimization via automated reactors for precise control of parameters (temperature, stirring rate) to achieve >85% yield .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic and crystallographic methods characterize the molecular structure of this compound?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm ester linkage (δ ~4.2 ppm for ethyl group, δ ~170 ppm for carbonyl) and hydroxyl proton (broad peak at δ ~5 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure determination. Halogen positions (Br, F) refine using electron density maps .

- GC-MS : Confirm molecular ion peak (m/z ~315) and fragmentation patterns .

Q. What functional groups in this compound dictate its reactivity in common organic transformations?

- Key Groups :

- Ester Group : Susceptible to hydrolysis (acid/base conditions) or reduction (LiAlH₄ → diol) .

- Hydroxyl Group : Participates in nucleophilic substitutions (e.g., Mitsunobu reaction for ether formation) .

- Halogens (Br, F) : Direct electrophilic aromatic substitution (e.g., Suzuki coupling at the para-bromo position) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly its interaction with enzyme targets?

- Mechanistic Insights :

- Halogens enhance lipophilicity, improving membrane permeability. The bromine atom may engage in halogen bonding with enzyme active sites (e.g., kinase ATP-binding pockets) .

- Fluorine’s electron-withdrawing effect stabilizes charge interactions, modulating inhibition constants (Ki) in enzyme assays .

- Experimental Validation : Use fluorescence polarization assays to quantify binding affinity and molecular docking (AutoDock Vina) to predict binding modes .

Q. How do halogen substituents (Br, F) influence the compound’s physicochemical properties and bioactivity compared to analogs?

- Comparative Studies :

- Bromo vs. Chloro Analogs : Bromine’s larger atomic radius increases steric hindrance, reducing off-target interactions but lowering solubility .

- Fluoro vs. Trifluoromethyl : Fluorine’s electronegativity enhances metabolic stability compared to bulkier CF₃ groups .

- Data : Tabulate logP, IC₅₀ values against analogs (e.g., Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate) to correlate substituent effects .

Q. What strategies resolve conflicting data in bioactivity studies, such as discrepancies in IC₅₀ values across cell lines?

- Troubleshooting Approaches :

- Validate assay conditions (e.g., cell viability via MTT vs. ATP-luminescence assays) .

- Control for batch-to-batch compound purity (HPLC ≥98%) and solvent effects (DMSO concentration ≤0.1%) .

- Use orthogonal techniques (e.g., SPR for binding kinetics, qPCR for downstream gene expression) to confirm target engagement .

Q. How do reaction conditions (solvent, catalyst) impact stereochemical outcomes in derivatives of this compound?

- Stereoselectivity :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, retaining configuration at the β-hydroxy position .

- Catalyst Design : Chiral catalysts (e.g., BINOL-phosphoric acid) induce enantioselectivity in asymmetric syntheses .

- Case Study : Compare diastereomer ratios (HPLC) under varying conditions to optimize enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.